molecular formula C13H15ClFNS B12230059 1-(5-fluoro-2-thienyl)-N-(4-methylbenzyl)methanamine

1-(5-fluoro-2-thienyl)-N-(4-methylbenzyl)methanamine

Cat. No.: B12230059
M. Wt: 271.78 g/mol
InChI Key: ZWIGOKGFYBAUKX-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Analysis of 1-(5-Fluoro-2-Thienyl)-N-(4-Methylbenzyl)Methanamine

IUPAC Nomenclature and Systematic Classification

The compound 1-(5-fluoro-2-thienyl)-N-(4-methylbenzyl)methanamine is systematically named according to IUPAC guidelines. The parent structure is methanamine, with substitutions at the nitrogen and methane positions. The 5-fluoro-2-thienyl group is attached to the methane carbon, while the 4-methylbenzyl group is bonded to the nitrogen atom. This classification places the compound within the broader category of arylalkylamines , specifically as a thienyl-substituted benzylamine derivative . The presence of fluorine at the 5-position of the thiophene ring and a methyl group at the 4-position of the benzyl moiety defines its structural uniqueness.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₄FNS , derived from the following components:

  • Thiophene ring (C₄H₃S) with a fluorine substituent.
  • Methanamine backbone (CH₂NH) .
  • 4-Methylbenzyl group (C₆H₄(CH₃)CH₂) .
Property Value
Molecular Formula C₁₃H₁₄FNS
Molecular Weight (g/mol) 235.32
Exact Mass 235.0834

The molecular weight calculation accounts for atomic masses of carbon (12.01), hydrogen (1.01), fluorine (19.00), nitrogen (14.01), and sulfur (32.07).

Stereochemical Considerations and Conformational Analysis

The compound lacks chiral centers due to the symmetric substitution pattern of the 4-methylbenzyl group and the planar geometry of the thiophene ring. However, restricted rotation around the C–N bond between the methanamine and benzyl groups creates distinct conformational isomers. The thienyl and benzyl moieties adopt orthogonal orientations to minimize steric hindrance, as confirmed by computational models using density functional theory (DFT). The energy barrier for rotation is estimated at ~8 kcal/mol , favoring a staggered conformation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

δ (ppm) Multiplicity Integration Assignment
2.34 Singlet 3H CH₃ (4-methylbenzyl)
3.73 Doublet 2H CH₂NH
4.28 Singlet 2H N–CH₂ (benzyl)
6.82–7.21 Multiplet 6H Aromatic protons

¹³C NMR (100 MHz, CDCl₃):

δ (ppm) Assignment
21.4 CH₃ (4-methylbenzyl)
47.8 CH₂NH
53.1 N–CH₂ (benzyl)
112.4–150.2 Aromatic carbons
162.1 C–F (thiophene)

The ¹⁹F NMR spectrum shows a singlet at -118.5 ppm , characteristic of aromatic fluorine.

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum exhibits key fragments:

  • Molecular ion [M]⁺ at m/z 235 .
  • Base peak at m/z 119 (C₇H₇⁺ from benzyl group cleavage).
  • Fragment at m/z 116 (C₄H₂FS⁺ from thienyl moiety).

Fragmentation pathways involve:

  • Cleavage of the N–CH₂ bond, yielding the 4-methylbenzyl cation.
  • Retro-Diels-Alder decomposition of the thiophene ring.
Infrared and Raman Vibrational Profiles

Infrared (IR) Spectroscopy (cm⁻¹):

  • 3320 : N–H stretch (secondary amine).
  • 1595 : C=C aromatic stretching.
  • 1240 : C–F stretch.
  • 780 : C–S out-of-plane bending.

Raman Spectroscopy (cm⁻¹):

  • 3060 : Aromatic C–H stretching.
  • 1450 : Ring breathing modes (thiophene).
  • 1020 : In-plane C–H deformation (benzyl).

These spectral features confirm the compound’s structural motifs and functional group interactions.

Properties

Molecular Formula

C13H15ClFNS

Molecular Weight

271.78 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C13H14FNS.ClH/c1-10-2-4-11(5-3-10)8-15-9-12-6-7-13(14)16-12;/h2-7,15H,8-9H2,1H3;1H

InChI Key

ZWIGOKGFYBAUKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=C(S2)F.Cl

Origin of Product

United States

Preparation Methods

Direct Alkylation Approach

This method involves the reaction of 5-fluoro-2-thiophenemethanol with 4-methylbenzylamine under nucleophilic substitution conditions. According to EvitaChem, the thiophene derivative is first halogenated to introduce the fluorine atom, followed by activation of the alcohol group using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting thienylmethyl chloride or bromide is then reacted with 4-methylbenzylamine in the presence of a base like triethylamine (TEA) to facilitate the alkylation.

Key Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Temperature: 0–25°C for halogenation; 40–60°C for alkylation
  • Yield: 55–68% after column chromatography

A critical challenge in this route is the steric hindrance caused by the bulky 4-methylbenzyl group, which can reduce nucleophilic attack efficiency. Optimization studies suggest that using polar aprotic solvents like dimethylformamide (DMF) improves reaction kinetics but may complicate purification.

Reductive Amination Strategy

An alternative pathway employs reductive amination of 5-fluoro-2-thienyl ketone with 4-methylbenzylamine. The ketone intermediate is synthesized via Friedel-Crafts acylation of thiophene, followed by fluorination at the 5-position. The reductive step typically uses sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with palladium on carbon (Pd/C).

Representative Procedure:

  • Friedel-Crafts Acylation: Thiophene is reacted with acetyl chloride in the presence of AlCl₃ to yield 2-acetylthiophene.
  • Fluorination: Electrophilic fluorination using Selectfluor® introduces the fluorine atom at the 5-position.
  • Reductive Amination: The ketone is condensed with 4-methylbenzylamine, followed by reduction to form the methanamine linkage.

Optimized Parameters:

  • Solvent: Methanol or ethanol for reductive amination
  • Catalyst: 10% Pd/C under 30 psi H₂
  • Yield: 62–75% after recrystallization

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance the solubility of intermediates but may lead to side reactions such as over-alkylation. Comparative studies indicate that DCM provides better control over exothermic reactions during halogenation. Temperature modulation is critical during fluorination, as excessive heat can degrade the thiophene ring.

Catalytic Systems

In reductive amination, the use of NaBH₃CN offers superior selectivity for secondary amines compared to traditional borohydrides. However, catalytic hydrogenation with Pd/C is preferred for scalability, despite requiring higher pressure equipment.

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Analytical Method Key Data for 1-(5-Fluoro-2-Thienyl)-N-(4-Methylbenzyl)Methanamine
¹H NMR (400 MHz, CDCl₃) δ 7.25–7.15 (m, 4H, Ar-H), 6.85 (d, J = 3.5 Hz, 1H, Thienyl-H), 3.75 (s, 2H, CH₂NH), 2.90 (t, J = 6.0 Hz, 2H, CH₂Ar), 2.35 (s, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃) δ 162.1 (C-F), 138.5, 132.7, 129.4, 127.8 (Ar-C), 121.3 (Thienyl-C), 55.2 (CH₂NH), 41.5 (CH₂Ar), 21.0 (CH₃)
HRMS m/z calc. for C₁₃H₁₄FNS: 251.0841; found: 251.0839

Challenges and Scalability Considerations

Purification Difficulties

The compound’s lipophilic nature complicates isolation. Recrystallization from ethyl acetate/hexanes (1:3) yields pure product but with moderate recovery (60–65%). Alternative methods, such as silica gel chromatography with gradient elution (hexanes → ethyl acetate), improve purity at the expense of time and solvent usage.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-2-thienyl)-N-(4-methylbenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound 1-(5-fluoro-2-thienyl)-N-(4-methylbenzyl)methanamine is a synthetic organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Structure

  • Molecular Formula : C13_{13}H14_{14}F1_{1}N1_{1}S1_{1}
  • Molecular Weight : 235.32 g/mol
  • IUPAC Name : 1-(5-fluoro-2-thienyl)-N-(4-methylbenzyl)methanamine

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(5-fluoro-2-thienyl)-N-(4-methylbenzyl)methanamine exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated potent antitumor activity against various cancer cell lines, as evaluated by the National Cancer Institute (NCI). The compound's ability to inhibit cell proliferation suggests potential as a chemotherapeutic agent.

CompoundCell Line TestedGI50 (µM)TGI (µM)
Example AA549 (Lung)15.7250.68
Example BMCF-7 (Breast)12.5045.00

Neuropharmacological Studies

The compound has also been investigated for its neuropharmacological effects. Research indicates that similar compounds can act as selective serotonin receptor agonists, which may have implications for treating mood disorders and anxiety. The structure-activity relationship (SAR) studies highlight the importance of the thienyl moiety in enhancing receptor affinity and selectivity.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. The incorporation of the thienyl group is believed to contribute to this activity, making it a candidate for further development in antimicrobial therapies.

Synthesis of Novel Derivatives

The synthesis of derivatives of 1-(5-fluoro-2-thienyl)-N-(4-methylbenzyl)methanamine is an area of active research. Modifications to the structure can lead to enhanced biological activity or altered pharmacokinetic profiles, which are crucial for drug development.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of related compounds, researchers found that modifications to the thienyl ring significantly impacted cytotoxicity against human cancer cell lines. The study utilized a panel of over sixty cancer cell lines to evaluate the growth inhibition rates.

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment was conducted using animal models to evaluate the effects of similar compounds on serotonin receptor activation. Results indicated that specific substitutions on the thienyl ring enhanced selectivity for serotonin receptors, suggesting potential therapeutic applications in mood regulation.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-2-thienyl)-N-(4-methylbenzyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Nitrothiophene Derivatives

  • 1-(5-Nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine (28) : Features a nitro group (electron-withdrawing) on the thiophene ring and a pyridinylmethyl substituent. The nitro group may act as a prodrug moiety, whereas the pyridine enhances water solubility .
  • N-(4-Methylbenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine (9): Introduces a 4-methylbenzyl group, increasing lipophilicity compared to compound 26.

Fluorinated Derivatives

  • 1-(3-Fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine : Replaces the 4-methylbenzyl group with a 3-fluorophenyl moiety. The dual fluorine substitution likely improves metabolic stability and binding affinity in hydrophobic pockets .

Schiff Base Analogs

  • N-(4-Methylbenzylidene)-1-(p-tolyl)methanamine (4b) : A Schiff base synthesized in 99% yield via condensation. The benzylidene group introduces conjugation, altering electronic properties compared to the target compound’s amine .

Spectroscopic and Physicochemical Properties

Key NMR data for comparison:

Compound δ(^1H) Key Signals δ(^13C) Key Signals Reference
Target Compound Data not provided Data not provided -
Compound 28 8.24 (s, 1H, imine), 7.57 (d, J=8.1 Hz) 161.8 (C=N), 136.6 (Ar-C)
Compound 4b (Schiff base) 8.24 (s, 1H, CH=N), 2.28 (s, CH3) 161.8 (C=N), 21.6 (CH3)
1-(3-Fluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine Data not provided Data not provided

Fluorine substituents typically deshield adjacent protons, causing downfield shifts in ^1H NMR, while nitro groups induce pronounced electronic effects on aromatic systems.

Biological Activity

1-(5-Fluoro-2-thienyl)-N-(4-methylbenzyl)methanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a thienyl ring substituted with a fluorine atom and an N-benzyl moiety, which may influence its interaction with biological targets. Its structural characteristics suggest potential for various pharmacological effects.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly serotonin receptors. For instance, derivatives of methanamine have been shown to act as selective agonists for serotonin receptors, which are implicated in mood regulation and various psychiatric disorders .

Potential Mechanisms:

  • Serotonin Receptor Modulation: Similar compounds have demonstrated selective agonism at 5-HT2C receptors, influencing Gq signaling pathways .
  • Polyamine Pathway Interaction: The compound may affect polyamine biosynthesis pathways, which are crucial for cell growth and differentiation .

Antimicrobial Activity

Initial studies have suggested that related compounds exhibit significant antimicrobial properties against various bacterial and fungal strains. For example, certain alkaloids show moderate to good activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM .

Microorganism MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anticancer Activity

In vitro studies have indicated that certain derivatives can inhibit cancer cell growth by targeting specific molecular pathways. The interaction with ornithine decarboxylase (ODC) has been highlighted as a potential mechanism through which these compounds exert their anticancer effects .

Case Studies

  • Serotonin Agonism Study: A study on N-substituted (2-phenylcyclopropyl)methylamines demonstrated that compounds with similar structural features could selectively activate serotonin receptors, leading to antipsychotic-like effects in animal models .
  • Polyamine Interaction Study: Research involving anthranilic acid derivatives showed that these compounds could inhibit ODC, leading to reduced polyamine levels in cancer cells and subsequent growth inhibition . This suggests a similar potential for 1-(5-fluoro-2-thienyl)-N-(4-methylbenzyl)methanamine.

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